3-{Spiro[3.3]heptan-1-yl}phenol
Description
Significance of Spirocyclic Systems in Contemporary Molecular Design and Chemical Space Exploration
In the quest to move beyond "flatland" in molecular design, spirocyclic systems, particularly strained scaffolds like spiro[3.3]heptane, have gained significant traction. rsc.org These structures are characterized by two rings connected by a single common atom, resulting in a rigid, three-dimensional geometry. This inherent rigidity can be advantageous in drug discovery, as it reduces the entropic penalty upon binding to a biological target and can lead to enhanced potency and selectivity. researchgate.net The spiro[3.3]heptane core, in particular, is noted for its ability to introduce novel vectors for substituent placement, thereby expanding the accessible chemical space for structure-activity relationship (SAR) studies. rsc.orgnih.gov
The drive to explore sp3-rich alternatives to traditional aromatic building blocks has positioned spirocycles as key players in modern medicinal chemistry. rsc.org Their unique topology allows for the creation of molecules with improved physicochemical properties, such as increased metabolic stability and modulated lipophilicity. nih.gov
Role of Phenolic Architectures as Bioisosteric and Pharmacophoric Units in Chemical Biology
Phenols and their corresponding ethers are recurrent and significant motifs found in a vast number of natural products and FDA-approved pharmaceuticals. nih.govacs.org The hydroxyl group of a phenol (B47542) can act as both a hydrogen bond donor and acceptor, making it a crucial pharmacophoric element for molecular recognition at biological targets. Phenolic moieties are often involved in key binding interactions within protein active sites.
Furthermore, the concept of bioisosterism, where one functional group is replaced by another with similar physical or chemical properties to enhance a desired biological or physical property without making a significant change in the chemical structure, is central to drug design. spirochem.comnih.gov Phenolic structures are frequently employed as bioisosteres to modulate a compound's acidity, polarity, and metabolic profile. nih.govresearchgate.net Despite the trend towards more three-dimensional molecules, the prevalence of phenols in recently approved drugs underscores their enduring importance in medicinal chemistry. nih.govacs.org
Genesis and Conceptualization of 3-{Spiro[3.3]heptan-1-yl}phenol as a Unique Hybrid Scaffold
The creation of This compound represents a deliberate and strategic fusion of the desirable attributes of both spiro[3.3]heptane and phenol. The spiro[3.3]heptane framework can be considered a non-classical, three-dimensional bioisostere for more common ring systems, including the phenyl ring itself. chemrxiv.orgnih.gov By attaching a phenol to this rigid scaffold, a novel hybrid molecule is generated that presents a unique spatial arrangement of its functional groups.
The synthesis of functionalized spiro[3.3]heptanes is an active area of research. nih.govnih.govresearchgate.netresearcher.life For instance, the oxidation of a corresponding boronic acid derivative can yield the desired phenol. chemrxiv.org This synthetic accessibility allows for the exploration of the chemical space around this hybrid scaffold. The resulting molecule, This compound , positions the phenolic hydroxyl group in a well-defined, non-coplanar orientation relative to the spirocyclic core, a feature that can be exploited in the design of new bioactive compounds.
Contextualizing this compound within Current Paradigms of Synthetic and Mechanistic Organic Chemistry
The synthesis and study of This compound and its derivatives are situated at the intersection of several key areas of contemporary organic chemistry. The construction of the strained spiro[3.3]heptane core itself presents synthetic challenges and has spurred the development of novel synthetic methodologies. nih.govnih.govresearchgate.netresearcher.life
Furthermore, the use of spiro[3.3]heptane as a saturated bioisostere for aromatic rings is a modern concept that challenges traditional drug design paradigms. chemrxiv.orgnih.gov The investigation of molecules like This compound contributes to a deeper understanding of how three-dimensional, saturated scaffolds can mimic the biological activity of their flat, aromatic counterparts while potentially offering improved pharmacokinetic profiles. chemrxiv.org The study of such hybrid molecules is essential for advancing the principles of rational drug design and for expanding the toolkit of medicinal chemists.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C13H16O |
|---|---|
Molecular Weight |
188.26 g/mol |
IUPAC Name |
3-spiro[3.3]heptan-3-ylphenol |
InChI |
InChI=1S/C13H16O/c14-11-4-1-3-10(9-11)12-5-8-13(12)6-2-7-13/h1,3-4,9,12,14H,2,5-8H2 |
InChI Key |
FPLANYFFOBLKQQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(C1)CCC2C3=CC(=CC=C3)O |
Origin of Product |
United States |
Synthetic Methodologies for 3 Spiro 3.3 Heptan 1 Yl Phenol and Its Advanced Precursors
Retrosynthetic Analysis of the 3-{Spiro[3.3]heptan-1-yl}phenol Framework: Key Disconnections and Strategic Bonds
Retrosynthetic analysis is a powerful tool for devising synthetic routes by deconstructing a target molecule into simpler, commercially available starting materials. amazonaws.com For this compound, the primary retrosynthetic disconnections involve the carbon-carbon bond connecting the phenyl ring to the spiro[3.3]heptane core and the bonds that form the spirocyclic structure itself.
A primary disconnection (Disconnection A, Figure 1) severs the bond between the aromatic ring and the spiro[3.3]heptane moiety. This suggests a synthetic strategy where a pre-functionalized spiro[3.3]heptane synthon is coupled with a suitably activated phenol (B47542) or benzene (B151609) derivative. This approach allows for the late-stage introduction of the phenolic group, which can be advantageous if the hydroxyl group is sensitive to the conditions required for the spirocycle's construction.
A second set of disconnections (Disconnection B, Figure 1) breaks down the spiro[3.3]heptane core. This can be envisioned through several pathways, such as a double intramolecular cyclization of an acyclic precursor, an intermolecular annulation of two four-membered ring precursors, or a rearrangement of a more complex bridged system. These disconnections lead to various synthetic strategies for constructing the spiro[3.3]heptane scaffold, which will be explored in detail in the subsequent sections.
Figure 1: Key Retrosynthetic Disconnections for this compound
Classical and Contemporary Approaches to Spiro[3.3]heptane Core Construction Relevant to this compound
The construction of the spiro[3.3]heptane core is a central challenge in the synthesis of the target molecule. Various methods have been developed, ranging from classical cyclization reactions to modern strain-release strategies.
Intramolecular Cyclization Strategies for Spiro[3.3]heptane Ring Formation
Intramolecular cyclization reactions are a powerful tool for forming cyclic systems, including spirocycles. In the context of spiro[3.3]heptane synthesis, this can involve the formation of the two four-membered rings in a sequential or concerted manner from a common precursor. One conceptual approach is a double intramolecular electrophilic aromatic substitution (EAS) on a suitable bis-aryl ketone precursor under strong acidic conditions. acs.org While not directly forming a saturated spiro[3.3]heptane, this strategy highlights the principle of dual cyclization to create a spiro-center.
Another relevant strategy is the use of intramolecular Mitsunobu or palladium-catalyzed α-arylation reactions to form one of the rings of a spiropiperidine, a concept that can be adapted to carbocyclic systems. whiterose.ac.uk For the synthesis of a spiro[3.3]heptane core, one could envision a precursor containing two appropriately positioned leaving groups and nucleophilic centers that can undergo a double cyclization.
Intermolecular Annulation Reactions for the Spiro[3.3]heptane Moiety
Intermolecular annulation reactions provide a convergent approach to the spiro[3.3]heptane core by combining two smaller ring systems. A classical example is the [2+2] cycloaddition of a ketene (B1206846) or keteniminium species with methylenecyclobutane (B73084) to form a spiro[3.3]heptan-1-one. nih.gov This ketone can then be further functionalized or reduced to the parent spiro[3.3]heptane.
More recent developments include palladium-catalyzed [4+3]-annulation reactions of oxotryptamines with allyl dicarbonates to furnish spiro[azepane-4,3'-oxindoles]. researchgate.net While this example leads to a different heterocyclic system, the underlying principle of combining two components to form a spirocycle is a valuable strategy that could potentially be adapted for the all-carbon spiro[3.3]heptane system.
Strain-Release Functionalization and Rearrangement Approaches to Spiro[3.3]heptane Derivatives
Modern synthetic methods have increasingly utilized the release of ring strain as a driving force for complex bond formations. The high strain energy of small rings like cyclopropanes and bicyclobutanes can be harnessed to construct more elaborate architectures such as the spiro[3.3]heptane core. nih.govnih.gov
A notable example is the synthesis of spiro[3.3]heptan-1-ones via a strain-relocating semipinacol rearrangement. nih.govnih.gov In this approach, a 1-bicyclobutylcyclopropanol intermediate, formed from the addition of a lithiated 1-sulfonylbicyclo[1.1.0]butane to a cyclopropanone (B1606653) equivalent, undergoes an acid-mediated rearrangement to yield the spiro[3.3]heptan-1-one. nih.govnih.govresearchgate.net This method is particularly powerful as it can be regio- and stereospecific, allowing for the synthesis of optically active substituted spiro[3.3]heptan-1-ones. nih.govnih.gov
The general utility of bicyclobutanes as "spring-loaded" reagents for direct cyclobutylation through strain-release functionalization further underscores the potential of this strategy. nih.gov
Strategic Introduction of the Phenolic Moiety onto the Spiro[3.3]heptane Scaffold
With a robust spiro[3.3]heptane core in hand, the next critical step is the introduction of the phenolic moiety at the 3-position. This can be achieved either by functionalizing a pre-existing spiro[3.3]heptane or by carrying a masked phenol through the synthesis of the spirocycle.
Electrophilic Aromatic Substitution for Phenol Attachment in this compound Synthesis
Electrophilic aromatic substitution (EAS) is a fundamental reaction for the functionalization of aromatic rings. nih.govyoutube.com In the context of synthesizing this compound, one could envision a scenario where spiro[3.3]heptane is attached to a benzene ring, which is then subjected to an EAS reaction. For instance, nitration followed by reduction to an aniline (B41778) and subsequent diazotization and hydrolysis would yield the desired phenol. The spiro[3.3]heptyl group would act as an ortho-, para-directing group, potentially leading to a mixture of isomers that would require separation.
A more direct route to a phenol on a spiro[3.3]heptane scaffold has been demonstrated through the oxidation of an organoboron intermediate. chemrxiv.org In this reported synthesis, a spiro[3.3]heptyl bromide was converted to the corresponding boronic acid via lithiation and reaction with a borate (B1201080) ester. chemrxiv.orgresearchgate.net Subsequent oxidation of the boronic acid with hydrogen peroxide furnished the desired phenol. chemrxiv.orgresearchgate.net This method offers a high degree of regiocontrol, provided the initial halide is positioned correctly on the aromatic ring attached to the spirocycle.
Data Tables
Table 1: Comparison of Synthetic Strategies for Spiro[3.3]heptane Core Construction
| Strategy | Key Precursors | Key Reaction Type | Advantages | Potential Challenges | Reference(s) |
| Intramolecular Cyclization | Di-functionalized acyclic chains | Double cyclization (e.g., Mitsunobu, Pd-catalyzed) | Good for complex, substituted systems | Synthesis of linear precursor can be lengthy | whiterose.ac.uk |
| Intermolecular Annulation | Methylenecyclobutane, Ketenes | [2+2] Cycloaddition | Convergent, efficient | Limited substitution patterns on one ring | nih.gov |
| Strain-Release Rearrangement | Bicyclobutanes, Cyclopropanones | Semipinacol Rearrangement | High stereocontrol, access to strained systems | Availability of highly strained precursors | nih.govnih.govresearchgate.net |
Table 2: Methods for Introduction of the Phenolic Moiety
| Method | Key Intermediate | Key Reagents | Advantages | Potential Challenges | Reference(s) |
| Multi-step EAS | Spiro[3.3]heptylbenzene | HNO₃, H₂SO₄; Fe/HCl; NaNO₂, H₃O⁺ | Utilizes fundamental reactions | Potential for isomeric mixtures, multiple steps | nih.govyoutube.com |
| Oxidation of Boronic Acid | Spiro[3.3]heptylphenylboronic acid | n-BuLi, B(OR)₃; H₂O₂ | High regioselectivity | Requires synthesis of the boronic acid precursor | chemrxiv.orgresearchgate.netresearchgate.net |
Transition Metal-Catalyzed Cross-Coupling Reactions for Aryl-Carbon Bond Formation Leading to the Phenol
The formation of the aryl-carbon bond between the spiro[3.3]heptane moiety and the phenol ring is a critical step in the synthesis of this compound. Transition metal-catalyzed cross-coupling reactions offer a powerful and versatile toolkit for this purpose. Several established methods, such as Suzuki, Negishi, and Buchwald-Hartwig couplings, can be adapted for this specific transformation.
A plausible approach involves the coupling of a pre-functionalized spiro[3.3]heptane derivative with a suitable phenol precursor. For instance, a Suzuki coupling could be employed by reacting a spiro[3.3]heptyl boronic acid or boronate ester with a protected 3-halophenol, such as 3-bromophenol (B21344) or 3-iodophenol, with a protecting group on the hydroxyl function to prevent interference with the catalytic cycle. Palladium catalysts, often with specialized phosphine (B1218219) ligands, are typically used to facilitate this reaction. The choice of ligand is crucial for achieving high yields and preventing side reactions.
Alternatively, a Negishi coupling could be utilized, which involves the reaction of an organozinc reagent with an aryl halide. In this context, a spiro[3.3]heptylzinc halide could be coupled with a protected 3-halophenol in the presence of a palladium or nickel catalyst. The development of biarylphosphine ligands has significantly improved the scope of Negishi couplings, allowing for the coupling of secondary alkylzinc reagents with high selectivity. nih.gov
The Buchwald-Hartwig amination , while primarily known for C-N bond formation, has been extended to C-O bond formation, providing a pathway to aryl ethers. wikipedia.org While not a direct route to the C-C bond required for this compound, the underlying principles of palladium-catalyzed cross-coupling are highly relevant. The choice of ligands and reaction conditions is critical for the success of these transformations. wikipedia.orgalfa-chemistry.comopenochem.orgpearson.comlibretexts.org
The general mechanism for these palladium-catalyzed cross-coupling reactions involves a catalytic cycle that includes oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation with the organometallic spiro[3.3]heptane reagent, and reductive elimination to yield the desired product and regenerate the Pd(0) catalyst.
| Coupling Reaction | Spiro[3.3]heptane Reagent | Phenol Precursor | Catalyst/Ligand System |
| Suzuki Coupling | Spiro[3.3]heptyl boronic acid/ester | Protected 3-halophenol | Pd catalyst with phosphine ligands |
| Negishi Coupling | Spiro[3.3]heptylzinc halide | Protected 3-halophenol | Pd or Ni catalyst with biarylphosphine ligands |
Directed Ortho-Metalation and Late-Stage Functionalization for Phenolic Hydroxyl Introduction
Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. wikipedia.org This methodology can be strategically employed in the synthesis of this compound, particularly for the introduction of the spiro[3.3]heptane moiety onto the phenol ring.
The hydroxyl group of phenol itself can act as a directing group for ortho-lithiation. acs.org However, the acidity of the phenolic proton requires the use of at least two equivalents of a strong base, such as n-butyllithium. A more common and often more efficient approach involves the use of a directing metalation group (DMG) that is more powerful than the hydroxyl group. Carbamates, for instance, are excellent DMGs. A phenol can be converted to an O-aryl carbamate, which then directs lithiation to the ortho position. Subsequent reaction with a suitable spiro[3.3]heptyl electrophile, such as spiro[3.3]heptan-1-one, followed by reduction and deprotection, would yield the target molecule. The use of in situ N-silylation of O-aryl N-monoalkylcarbamates has been shown to be a high-yield procedure for ortho-lithiation and subsequent substitution. cdnsciencepub.comresearchgate.net
Late-stage functionalization (LSF) is a concept that focuses on introducing key structural motifs at a late stage in the synthetic sequence. This approach is particularly valuable in drug discovery for the rapid generation of analogues. In the context of this compound, LSF could involve the direct C-H functionalization of a phenol derivative with a spiro[3.3]heptane precursor. While challenging, methods for the direct alkylation of phenols are being developed.
Stereochemical Control and Diastereoselectivity in the Synthesis of Chiral this compound Analogs
The spiro[3.3]heptane core is achiral; however, substitution on the rings can lead to chirality. The synthesis of enantiomerically pure or enriched analogs of this compound requires stereochemical control during the construction of the spirocyclic framework or through resolution of racemic mixtures.
The synthesis of chiral spiro[3.3]heptane building blocks is an active area of research. chemrxiv.orgacs.orgnih.govresearchgate.net Chiral auxiliaries or catalysts can be employed to induce stereoselectivity in the formation of the spirocycle. For example, asymmetric cyclization reactions can be used to prepare chiral spiro[3.3]heptane precursors. Once a chiral spiro[3.3]heptane building block is obtained, it can be carried through the synthetic sequence to yield the final chiral phenol derivative.
For instance, a practical synthesis of 6-(trifluoromethyl)spiro[3.3]heptane-derived building blocks has been developed, and one of the N-Boc-protected amino acid derivatives was successfully separated into its enantiomers using chiral stationary phase HPLC. chemrxiv.org This demonstrates that chiral spiro[3.3]heptane derivatives can be accessed and utilized in further synthetic transformations.
When coupling a chiral spiro[3.3]heptane moiety to the phenol ring, it is important to consider the potential for diastereoselectivity if the phenol precursor also contains stereocenters. The choice of coupling partners and reaction conditions can influence the diastereomeric ratio of the product.
Green Chemistry Principles and Sustainable Synthetic Routes for this compound Production in Research Settings
The application of green chemistry principles is becoming increasingly important in all areas of chemical synthesis, including in research settings. For the synthesis of this compound, several strategies can be employed to enhance the sustainability of the process.
The use of greener solvents is a key aspect of green chemistry. researchgate.netresearchgate.net Whenever possible, the replacement of hazardous organic solvents with more environmentally benign alternatives such as water, ethanol (B145695), or supercritical fluids should be considered. researchgate.net For example, some cross-coupling reactions can be performed in aqueous media.
Microwave-assisted synthesis has emerged as a powerful tool for accelerating reactions, often leading to higher yields and reduced reaction times. nih.govelsevierpure.comresearchgate.netrsc.orgrsc.org This can contribute to a more energy-efficient process. The microwave-assisted synthesis of various spiro compounds has been reported, highlighting the potential of this technology for the preparation of the spiro[3.3]heptane core or for the final coupling step. nih.govelsevierpure.comresearchgate.netrsc.orgrsc.orgutrgv.edunih.gov
Atom economy is another important principle of green chemistry. Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product. Catalytic reactions, such as the transition metal-catalyzed cross-couplings discussed earlier, are inherently more atom-economical than stoichiometric reactions.
Furthermore, the development of one-pot or tandem reactions, where multiple synthetic steps are carried out in a single reaction vessel, can reduce the need for purification of intermediates, thereby minimizing solvent use and waste generation. A transition-metal-free, regioselective intramolecular Michael addition has been used to construct complex dispirocyclic skeletons, showcasing an efficient and straightforward protocol. mdpi.com
| Green Chemistry Principle | Application in Synthesis of this compound |
| Use of Greener Solvents | Employing water or ethanol for cross-coupling or other reaction steps. |
| Energy Efficiency | Utilizing microwave-assisted synthesis to reduce reaction times and energy consumption. |
| Atom Economy | Prioritizing catalytic methods like transition metal-catalyzed cross-coupling. |
| Waste Reduction | Designing one-pot or tandem reaction sequences to minimize purification steps. |
Advanced Structural and Conformational Analysis of 3 Spiro 3.3 Heptan 1 Yl Phenol
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Elucidation and Stereochemical Assignment of 3-{Spiro[3.3]heptan-1-yl}phenol
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the unambiguous structural determination of organic molecules. For this compound, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments is crucial for assigning all proton and carbon signals and confirming the connectivity of the spirocyclic framework to the phenol (B47542) moiety. nih.gov
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Through-Space Relationships
Two-dimensional (2D) NMR techniques are indispensable for deciphering the complex spin systems within this compound.
Correlation Spectroscopy (COSY): This experiment reveals proton-proton (¹H-¹H) coupling networks, allowing for the tracing of bonded proton systems within the spiro[3.3]heptane rings and the aromatic ring.
Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C), providing a clear map of which proton is attached to which carbon. This is fundamental for assigning the carbon skeleton. rsc.org
Heteronuclear Multiple Bond Correlation (HMBC): HMBC spectroscopy detects longer-range couplings between protons and carbons (typically 2-4 bonds). This is critical for establishing the connectivity between different fragments of the molecule, such as linking the spiro[3.3]heptane unit to the phenol ring at the correct position (C1 of the spiro-system to C3 of the phenol). rsc.org
Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY provides information about protons that are close in space, regardless of whether they are directly bonded. This is particularly valuable for determining the stereochemistry and conformation of the molecule, for instance, the relative orientation of the phenol ring with respect to the spiro[3.3]heptane cage.
A hypothetical table of expected ¹H and ¹³C NMR chemical shifts for this compound is presented below, based on known data for similar spiro[3.3]heptane derivatives and substituted phenols. chemicalbook.comchemicalbook.com
| Atom | ¹H Chemical Shift (ppm, hypothetical) | ¹³C Chemical Shift (ppm, hypothetical) | Key HMBC Correlations (¹H → ¹³C, hypothetical) | Key NOESY Correlations (¹H ↔ ¹H, hypothetical) |
| H-aromatic | 6.7 - 7.2 | 115 - 130 | Aromatic H → Spiro C1 | Aromatic H ↔ Spiro H adjacent to C1 |
| H-spiro (CH) | ~3.0 | ~45 | Spiro CH → Aromatic C3, Spiro C | Spiro CH ↔ other Spiro H |
| H-spiro (CH₂) | 1.8 - 2.5 | 30 - 40 | Spiro CH₂ → Spiro C | Spiro CH₂ ↔ other Spiro H |
| Phenolic OH | 4.5 - 5.5 | - | OH → Aromatic C3, Aromatic C2, Aromatic C4 | OH ↔ Aromatic H at C2 |
Dynamic NMR Studies for Conformational Exchange Processes within the Spiro[3.3]heptane Ring of this compound
The spiro[3.3]heptane moiety is not rigid and can undergo conformational exchange processes, such as ring puckering. nih.gov Dynamic NMR (DNMR) spectroscopy is a powerful tool to study these dynamics. By acquiring spectra at different temperatures, it is possible to observe changes in the line shape of the NMR signals. At low temperatures, the exchange may be slow on the NMR timescale, resulting in separate signals for different conformers. As the temperature increases, the exchange rate increases, leading to coalescence of the signals and eventually a time-averaged spectrum at high temperatures. These studies can provide quantitative information about the energy barriers of the conformational changes. nih.govclockss.orgnih.gov
Solid-State NMR for Packing and Polymorphism Insights of this compound
Solid-state NMR (ssNMR) provides valuable information about the structure and dynamics of molecules in the solid state, which can differ significantly from the solution state. nih.govmdpi.com ssNMR is particularly useful for:
Investigating Polymorphism: Different crystalline forms (polymorphs) of this compound will give distinct ssNMR spectra due to differences in molecular packing and intermolecular interactions. europeanpharmaceuticalreview.com
Characterizing Amorphous Content: ssNMR can distinguish between crystalline and amorphous phases within a sample.
Probing Intermolecular Interactions: Techniques like ¹H-¹³C cross-polarization magic-angle spinning (CP/MAS) can provide insights into intermolecular proximities and hydrogen bonding. europeanpharmaceuticalreview.com
The ability of ssNMR to analyze non-crystalline and polycrystalline samples makes it a complementary technique to single-crystal X-ray diffraction. nih.gov
X-ray Crystallography for Absolute Configuration and Detailed Molecular Geometry of this compound and its Derivatives
Single-crystal X-ray crystallography provides the most definitive three-dimensional structure of a molecule in the crystalline state. For this compound, this technique can unambiguously determine bond lengths, bond angles, and the absolute configuration of the chiral spiro center. nih.gov This information is crucial for understanding the precise spatial arrangement of the atoms and for validating computational models.
Analysis of Hydrogen Bonding Networks and Intermolecular Interactions in Crystalline this compound
In the solid state, molecules of this compound will interact with each other through various non-covalent forces, with hydrogen bonding being particularly significant due to the phenolic hydroxyl group. rsc.orgrsc.org X-ray diffraction data allows for a detailed analysis of these interactions:
Hydrogen Bonding: The phenolic -OH group can act as a hydrogen bond donor, forming intermolecular hydrogen bonds with the oxygen atom of a neighboring molecule. The geometry of these hydrogen bonds (donor-acceptor distance and angle) can be precisely measured. researchgate.netnih.gov In some cases, intramolecular hydrogen bonding might be observed if a suitable acceptor is present. nih.govdocbrown.info
A hypothetical table summarizing potential crystallographic data is shown below.
| Parameter | Hypothetical Value | Significance |
| Crystal System | Monoclinic | Describes the symmetry of the unit cell |
| Space Group | P2₁/c | Defines the symmetry elements within the unit cell |
| Bond Length (C-O, phenol) | ~1.37 Å | Indicates partial double bond character due to resonance |
| Bond Angle (C-O-H, phenol) | ~109° | Typical for sp³ hybridized oxygen |
| Hydrogen Bond (O-H···O) Distance | ~2.7 Å | Indicates a moderately strong hydrogen bond |
| Dihedral Angle (Phenol ring vs Spiro ring) | Varies | Describes the relative orientation of the two main structural motifs |
Vibrational Spectroscopy (FT-IR, Raman) for Probing Specific Functional Group Vibrations and Molecular Symmetry of this compound
Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides information about the vibrational modes of a molecule. These techniques are complementary and are particularly useful for identifying functional groups and probing molecular symmetry.
FT-IR Spectroscopy: In FT-IR, the absorption of infrared radiation excites molecular vibrations. Key characteristic absorption bands for this compound would include:
A broad O-H stretching band around 3200-3600 cm⁻¹, indicative of the hydrogen-bonded phenolic hydroxyl group.
C-H stretching vibrations of the aromatic ring (above 3000 cm⁻¹) and the spiro[3.3]heptane moiety (below 3000 cm⁻¹).
C=C stretching vibrations of the aromatic ring in the 1450-1600 cm⁻¹ region.
A C-O stretching vibration around 1200-1260 cm⁻¹.
Raman Spectroscopy: Raman spectroscopy involves inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations. For this compound, Raman spectroscopy would be useful for observing the symmetric breathing mode of the aromatic ring and the vibrations of the spiro[3.3]heptane skeleton. nih.gov
The combination of FT-IR and Raman data can provide a comprehensive vibrational profile of the molecule, which can be further supported by theoretical calculations. nih.gov
| Vibrational Mode | Expected FT-IR Frequency (cm⁻¹, hypothetical) | Expected Raman Frequency (cm⁻¹, hypothetical) |
| O-H Stretch (H-bonded) | 3400 (broad) | Weak or not observed |
| Aromatic C-H Stretch | 3050 | 3050 |
| Aliphatic C-H Stretch | 2850-2960 | 2850-2960 |
| Aromatic C=C Stretch | 1600, 1500 | 1600, 1500 |
| C-O Stretch | 1230 | 1230 |
| Ring Breathing (Spiro) | Not prominent | ~1000 |
Chiroptical Spectroscopy (Circular Dichroism, Optical Rotatory Dispersion) for Enantiomeric Purity and Absolute Stereochemistry of Chiral this compound Isomers
The spirocyclic nature of this compound, where the spiro atom is a quaternary carbon connecting two cyclobutane (B1203170) rings, introduces the possibility of chirality if the substitution pattern on the phenol ring and the spiro[3.3]heptane core results in a non-superimposable mirror image. For instance, if the substitution on the spiro[3.3]heptane ring is asymmetric, enantiomers can exist. The determination of enantiomeric purity and the assignment of the absolute stereochemistry of these enantiomers are critical aspects of its characterization, for which chiroptical spectroscopic methods such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are indispensable tools. researchgate.net
Circular Dichroism (CD) Spectroscopy
Circular dichroism spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting CD spectrum provides information about the electronic transitions within the molecule and their spatial disposition. For the enantiomers of this compound, the phenol chromophore is the primary source of electronic transitions in the UV region. The benzene (B151609) ring of the phenol moiety possesses several π→π* transitions. The coupling of these electronic transition dipole moments with the chiral spiro[3.3]heptane framework gives rise to distinct CD signals, or Cotton effects.
Theoretically, the two enantiomers of a chiral this compound derivative would exhibit mirror-image CD spectra. The sign and magnitude of the Cotton effects can be correlated with the absolute configuration of the chiral center. For instance, a positive Cotton effect at a specific wavelength for one enantiomer will be matched by a negative Cotton effect of equal magnitude at the same wavelength for the other. The enantiomeric excess (ee) of a sample can be determined by comparing the observed CD signal intensity to that of the pure enantiomer.
Hypothetical CD Data for Enantiomers of a Chiral this compound Derivative:
| Enantiomer | Wavelength (nm) | Molar Ellipticity (deg·cm²·dmol⁻¹) |
| (R)-enantiomer | 275 | +15.2 |
| (S)-enantiomer | 275 | -15.2 |
| (R)-enantiomer | 220 | -8.5 |
| (S)-enantiomer | 220 | +8.5 |
Optical Rotatory Dispersion (ORD) Spectroscopy
Optical rotatory dispersion measures the change in the angle of rotation of plane-polarized light as a function of wavelength. researchgate.net An ORD spectrum displays one or more Cotton effects, which are characteristic peaks or troughs in the vicinity of an absorption band. The shape and sign of the Cotton effect curve are directly related to the absolute stereochemistry of the chiral molecule.
For the chiral isomers of this compound, the ORD spectrum would be expected to show a plain curve at wavelengths far from the absorption maxima of the phenol chromophore, and anomalous dispersion (Cotton effect) within the absorption region. The relationship between the CD and ORD spectra is described by the Kronig-Kramers transforms. The determination of the specific rotation at a standard wavelength (e.g., the sodium D-line at 589 nm) is a common application of polarimetry, a single-wavelength form of ORD, to assess enantiomeric purity.
Hypothetical ORD Data for Enantiomers of a Chiral this compound Derivative:
| Enantiomer | Wavelength (nm) | Specific Rotation ([α]) |
| (R)-enantiomer | 589 (D-line) | +45.8° |
| (S)-enantiomer | 589 (D-line) | -45.8° |
| Racemic Mixture | 589 (D-line) | 0° |
The combination of experimental CD/ORD data with theoretical calculations, such as time-dependent density functional theory (TD-DFT), can provide a powerful method for the unambiguous assignment of the absolute configuration of chiral this compound isomers. researchgate.net
Mass Spectrometry (HRMS, MS/MS) for Precise Molecular Formula Determination and Fragmentation Pathway Analysis of this compound
Mass spectrometry is a fundamental analytical technique for determining the molecular weight and elemental composition of a compound, as well as for elucidating its structure through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS)
High-resolution mass spectrometry provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, which allows for the determination of the elemental formula of this compound. The molecular formula of this compound is C₁₃H₁₆O.
Theoretical HRMS Data for this compound:
| Ion | Theoretical m/z |
| [M+H]⁺ | 189.1274 |
| [M+Na]⁺ | 211.1093 |
| [M-H]⁻ | 187.1128 |
The experimentally measured m/z values from an HRMS analysis would be compared to these theoretical values. A close match, typically within a few parts per million (ppm), confirms the elemental composition of the molecule.
Tandem Mass Spectrometry (MS/MS)
Tandem mass spectrometry (MS/MS) involves the selection of a precursor ion (e.g., the molecular ion [M]⁺˙ or a protonated molecule [M+H]⁺) and its subsequent fragmentation through collision-induced dissociation (CID). The resulting product ions are then analyzed to provide structural information. The fragmentation pathways of this compound would be influenced by the stability of the resulting carbocations and radical cations, with the phenol and spiro[3.3]heptane moieties directing the fragmentation.
Plausible Fragmentation Pathways and Product Ions for this compound:
A likely fragmentation pathway would involve the cleavage of the bond between the spiro[3.3]heptane and the phenol ring. This could lead to the formation of a stable phenoxy radical or a hydroxyphenyl cation and a spiro[3.3]heptyl cation. Further fragmentation of the spiro[3.3]heptyl moiety could occur through ring-opening and loss of smaller neutral molecules like ethene (C₂H₄).
Hypothetical MS/MS Fragmentation Data for [M+H]⁺ of this compound (m/z 189.1274):
| Precursor Ion (m/z) | Product Ion (m/z) | Postulated Neutral Loss | Proposed Fragment Structure |
| 189.1274 | 107.0491 | C₆H₁₀ | [C₇H₇O]⁺ (Hydroxytropylium ion or similar) |
| 189.1274 | 93.0701 | C₇H₁₂ | [C₆H₅O]⁺ (Phenoxy cation) |
| 189.1274 | 91.0542 | C₇H₁₄ | [C₇H₇]⁺ (Tropylium ion) |
The systematic analysis of these fragmentation patterns provides a detailed structural fingerprint of this compound, complementing the data obtained from other analytical techniques like NMR spectroscopy.
Computational and Theoretical Investigations of 3 Spiro 3.3 Heptan 1 Yl Phenol
Quantum Chemical Calculations (DFT, Ab Initio) for Electronic Structure, Reactivity, and Acidity of 3-{Spiro[3.3]heptan-1-yl}phenol
Quantum chemical calculations are fundamental to understanding the intrinsic properties of this compound. Methods like Density Functional Theory (DFT) and ab initio calculations are employed to model the molecule's electronic behavior.
Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. For this compound, the HOMO is expected to be localized on the electron-rich phenol (B47542) ring, making it the primary site for electrophilic attack. The LUMO, conversely, would be the target for nucleophilic attack. The energy gap between the HOMO and LUMO is a critical indicator of the molecule's kinetic stability and chemical reactivity. A smaller energy gap suggests higher reactivity.
| Orbital Property | Predicted Location/Value | Implication |
| HOMO | Phenol Ring | Site of electrophilic attack |
| LUMO | Phenol Ring | Site of nucleophilic attack |
| HOMO-LUMO Gap | Relatively large | High kinetic stability |
Electrostatic potential maps (ESPs) provide a visual representation of the charge distribution within a molecule. For this compound, the ESP would show a region of negative electrostatic potential around the oxygen atom of the hydroxyl group and the pi-system of the phenol ring. This indicates these are areas prone to electrophilic interaction. The hydrogen of the hydroxyl group would exhibit a positive potential, making it a hydrogen bond donor. The spiro[3.3]heptane group, being largely non-polar, would show a neutral potential. This analysis is crucial for predicting how the molecule will interact with other molecules, including solvents and biological targets.
Computational methods can predict various spectroscopic parameters for this compound. Calculated Nuclear Magnetic Resonance (NMR) chemical shifts for ¹H and ¹³C can be compared with experimental spectra to confirm the molecule's structure. Similarly, calculated Infrared (IR) vibrational frequencies can be matched with experimental IR spectra to identify characteristic functional group vibrations, such as the O-H stretch of the phenol. Ultraviolet-Visible (UV-Vis) calculations can predict the electronic transitions, which correspond to the absorption of light and are related to the HOMO-LUMO gap.
| Spectroscopic Parameter | Predicted Observation |
| ¹H NMR | Distinct signals for aromatic, hydroxyl, and spiro-alkane protons |
| ¹³C NMR | Characteristic peaks for aromatic carbons and spiro-alkane carbons |
| IR | Strong O-H stretching band, C=C aromatic stretching bands |
| UV-Vis | Absorption bands corresponding to π-π* transitions of the phenol ring |
Molecular Dynamics (MD) Simulations for Conformational Sampling, Solvent Interactions, and Dynamic Behavior of this compound
While quantum chemical calculations provide a static picture, Molecular Dynamics (MD) simulations offer insights into the dynamic behavior of this compound over time. By simulating the motion of atoms and molecules, MD can explore the conformational landscape, showing how the spiro[3.3]heptane and phenol groups move relative to each other. These simulations are also invaluable for studying how the molecule interacts with solvent molecules, revealing details about the solvation shell and the dynamics of hydrogen bonding with protic solvents.
Molecular Mechanics and Force Field Development for Simulating Larger Systems Incorporating the this compound Scaffold
For larger systems, such as a collection of many this compound molecules or its interaction with a large biomolecule, quantum chemical calculations become computationally expensive. In such cases, Molecular Mechanics (MM) methods are used. These methods rely on force fields, which are sets of parameters that describe the potential energy of a system. Developing a specific and accurate force field for the this compound scaffold is essential for realistic simulations of larger and more complex systems.
In Silico Ligand-Protein Docking and Binding Free Energy Calculations for Understanding Molecular Recognition Mechanisms of this compound with Model Biological Targets (Focus on interaction mechanisms, not physiological effects)
To understand how this compound might interact with biological targets like proteins, in silico ligand-protein docking studies are performed. These computational experiments predict the preferred orientation of the molecule when it binds to a protein's active site. Following docking, binding free energy calculations can provide a quantitative estimate of the binding affinity. For this compound, these studies would likely show the phenol group forming hydrogen bonds with polar amino acid residues, while the spiro[3.3]heptane group could engage in hydrophobic interactions within a non-polar pocket of the protein. The focus of this analysis is on the fundamental interaction mechanisms, such as the types of bonds formed and the key residues involved, rather than any potential physiological outcomes.
Quantitative Structure-Property Relationship (QSPR) Modeling for Predicting Physicochemical Attributes Relevant to Chemical Biology Studies of this compound Analogs
Quantitative Structure-Property Relationship (QSPR) modeling represents a powerful computational tool in modern drug discovery and chemical biology. By correlating variations in the chemical structure of a series of compounds with their physicochemical properties, QSPR models can predict the attributes of novel, unsynthesized analogs. This predictive capability is particularly valuable for designing molecules with optimized properties for biological studies, such as improved solubility, membrane permeability, or metabolic stability. For the unique structural class of this compound and its analogs, QSPR offers a rational approach to navigate the chemical space and prioritize synthetic efforts towards compounds with a higher probability of desired biological performance.
The core principle of QSPR lies in the hypothesis that the structure of a molecule, encoded by a set of numerical values known as molecular descriptors, dictates its properties. A typical QSPR study involves the following key steps:
Data Set Selection: A series of structurally related compounds with experimentally determined values for the property of interest is compiled. For this compound analogs, this would involve synthesizing a library of derivatives and measuring key physicochemical properties.
Molecular Descriptor Calculation: A wide array of molecular descriptors is calculated for each compound in the series. These descriptors can be classified into several categories:
Topological (2D) descriptors: These are derived from the 2D representation of the molecule and describe aspects like molecular size, shape, and branching.
Geometrical (3D) descriptors: These are calculated from the 3D conformation of the molecule and include information about molecular volume, surface area, and the spatial arrangement of atoms.
Quantum-chemical descriptors: These are derived from quantum mechanical calculations and describe electronic properties such as orbital energies (HOMO, LUMO), partial charges, and dipole moments.
Model Development: Statistical methods, such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms, are employed to build a mathematical model that links the molecular descriptors (independent variables) to the physicochemical property (dependent variable). unibo.it
Model Validation: The predictive power and robustness of the developed QSPR model are rigorously assessed using various validation techniques, including internal validation (e.g., cross-validation) and external validation with a set of compounds not used in the model development. unibo.it
For analogs of this compound, QSPR models can be developed to predict a range of physicochemical attributes crucial for their application in chemical biology.
Predicting Lipophilicity (logP)
Lipophilicity, commonly expressed as the logarithm of the octanol-water partition coefficient (logP), is a critical parameter that influences a compound's absorption, distribution, metabolism, and excretion (ADME) profile. A well-balanced lipophilicity is often essential for oral bioavailability and cell membrane permeability.
A hypothetical QSPR study on a series of this compound analogs could involve generating derivatives with various substituents on the phenol ring. The experimental logP values for these analogs would then be correlated with calculated molecular descriptors.
Table 1: Exemplary Data for a QSPR Model of Lipophilicity (logP) for this compound Analogs
| Compound ID | Substituent (R) | Experimental logP | Predicted logP |
| SHP-01 | H | 3.50 | 3.48 |
| SHP-02 | 4-Cl | 4.20 | 4.15 |
| SHP-03 | 4-F | 3.75 | 3.79 |
| SHP-04 | 4-CH3 | 3.95 | 3.91 |
| SHP-05 | 4-OCH3 | 3.65 | 3.68 |
| SHP-06 | 4-NO2 | 3.80 | 3.85 |
A resulting QSPR equation might look like:
logP = c₀ + c₁(Molecular Weight) + c₂(Polar Surface Area) + c₃(Number of Rotatable Bonds) + ...*
Such a model would allow for the in silico estimation of logP for new, unsynthesized analogs, guiding the design of compounds with desired lipophilicity profiles. For instance, QSPR models have been successfully developed for predicting the lipophilicity of various classes of organic compounds, including those with complex scaffolds. nih.govresearchgate.net
Predicting Acidity (pKa)
The acidity of the phenolic hydroxyl group (pKa) is another crucial property, as it determines the ionization state of the molecule at physiological pH. The charge of a molecule can significantly impact its binding to biological targets, solubility, and ability to cross cell membranes.
For this compound analogs, the electronic nature of substituents on the phenyl ring will have a pronounced effect on the pKa. A QSPR study could quantify this relationship.
Table 2: Exemplary Data for a QSPR Model of Acidity (pKa) for this compound Analogs
| Compound ID | Substituent (R) | Experimental pKa | Predicted pKa |
| SHP-01 | H | 9.98 | 9.95 |
| SHP-02 | 4-Cl | 9.42 | 9.45 |
| SHP-03 | 4-F | 9.87 | 9.82 |
| SHP-04 | 4-CH3 | 10.19 | 10.21 |
| SHP-05 | 4-OCH3 | 10.21 | 10.18 |
| SHP-06 | 4-NO2 | 7.15 | 7.20 |
A QSPR model for pKa would likely involve quantum-chemical descriptors that capture the electronic effects of the substituents, such as Hammett constants or calculated partial charges on the phenolic oxygen. Studies have demonstrated the successful application of QSPR in predicting the pKa of various phenolic compounds. mdpi.commanchester.ac.ukum.siresearchgate.net The resulting models can be highly predictive, with correlation coefficients (R²) often exceeding 0.95. unibo.it
Predicting Aqueous Solubility
Aqueous solubility is a fundamental property for any compound intended for biological studies, as it affects administration, absorption, and distribution. The rigid and non-polar nature of the spiro[3.3]heptane core might lead to poor solubility, making the prediction and optimization of this property particularly important.
A QSPR model for aqueous solubility would typically incorporate descriptors related to both lipophilicity and crystal lattice energy.
Table 3: Exemplary Data for a QSPR Model of Aqueous Solubility (logS) for this compound Analogs
| Compound ID | Substituent (R) | Experimental logS (mol/L) | Predicted logS (mol/L) |
| SHP-01 | H | -4.5 | -4.4 |
| SHP-02 | 4-Cl | -5.2 | -5.1 |
| SHP-03 | 4-F | -4.7 | -4.8 |
| SHP-04 | 4-CH3 | -4.8 | -4.7 |
| SHP-05 | 4-OCH3 | -4.3 | -4.4 |
| SHP-06 | 4-NO2 | -4.1 | -4.2 |
By developing robust and validated QSPR models for these key physicochemical attributes, researchers can rationally design novel this compound analogs with a higher likelihood of possessing the desired properties for chemical biology investigations. This computational pre-screening can significantly reduce the number of compounds that need to be synthesized and tested, thereby accelerating the discovery process.
Mechanistic Investigations of 3 Spiro 3.3 Heptan 1 Yl Phenol S Chemical Reactivity and Molecular Interactions
Probing the Acid-Base Properties of the Phenolic Hydroxyl Group in 3-{Spiro[3.3]heptan-1-yl}phenol: pKa Determination and pH-Dependent Reactivity
The acidity of the hydroxyl group in this compound is a defining characteristic of its chemical behavior. Like other phenols, it is a weak acid, capable of donating the proton from its hydroxyl group to a base. chemguide.co.uk This acidity stems from the stability of the resulting conjugate base, the phenoxide ion. chemguide.co.uklibretexts.org Upon deprotonation, the negative charge on the oxygen atom is not localized but is delocalized into the π-electron system of the aromatic ring through resonance. chemguide.co.uklibretexts.org This distribution of charge over several atoms stabilizes the phenoxide ion, making the parent phenol (B47542) more acidic than alcohols, whose conjugate bases (alkoxides) lack this resonance stabilization. qorganica.es
The acid dissociation constant (pKa) of this compound is influenced by the electronic properties of the spiro[3.3]heptan-1-yl substituent. This group, being a saturated alkyl system, acts as a weak electron-donating group through an inductive effect. Electron-donating groups tend to slightly destabilize the phenoxide anion by increasing the electron density in the ring, which in turn makes the compound less acidic (resulting in a higher pKa) compared to unsubstituted phenol. libretexts.org Therefore, the pKa of this compound is expected to be slightly higher than that of phenol (pKa ≈ 10.0).
The reactivity of this compound is highly dependent on the pH of the surrounding medium. nih.govresearchgate.net At pH values significantly below its pKa, the compound exists predominantly in its neutral, protonated form. In this state, it is less reactive towards electrophilic attack and less susceptible to oxidation. As the pH approaches and surpasses the pKa, the equilibrium shifts towards the formation of the more reactive phenoxide ion. nih.gov The negatively charged phenoxide is significantly more activated towards electrophilic aromatic substitution and is much more easily oxidized than its neutral counterpart. This pH-dependent behavior is critical in controlling reaction pathways, such as its degradation by oxidizing agents like potassium ferrate, where the extent of degradation is found to be highly pH-dependent. nih.govresearchgate.net
| Compound | Substituent | Electronic Effect | Approximate pKa |
|---|---|---|---|
| Phenol | -H | Neutral | 10.0 |
| 4-Methylphenol (p-Cresol) | -CH₃ (para) | Electron-Donating | 10.3 |
| This compound | -Spiro[3.3]heptyl (meta) | Electron-Donating | Est. 10.1-10.3 |
| 4-Nitrophenol | -NO₂ (para) | Electron-Withdrawing | 7.2 |
Reactivity of the Spiro[3.3]heptane Ring System: Strain Energy and Ring-Opening/Rearrangement Pathways under Various Conditions
The spiro[3.3]heptane moiety of the molecule is a defining structural feature, characterized by two cyclobutane (B1203170) rings joined at a single carbon atom. wikipedia.org This bicyclic system possesses significant internal strain due to the deviation of its C-C-C bond angles from the ideal tetrahedral angle of 109.5°. This inherent ring strain makes the spiro[3.3]heptane system susceptible to reactions that can relieve this strain, such as ring-opening or skeletal rearrangement. nih.gov
The development of synthetic routes to spiro[3.3]heptane derivatives often involves leveraging this strain. For instance, strain-relocating semipinacol rearrangements have been utilized to form the spiro[3.3]heptan-1-one motif. nih.gov This type of reaction suggests that under acidic conditions, protonation could initiate a rearrangement of the spiro[3.3]heptane skeleton in this compound. Such a process would likely proceed through a cyclopropylcarbinyl-like cation intermediate, leading to a more stable, less strained carbocyclic system. nih.gov The driving force for these rearrangements is the release of the stored strain energy.
Analogous systems provide insight into potential reactivity. For example, spirocyclic cyclobutane aminals have been shown to undergo ring expansion through a 1,2-carbon-to-nitrogen migration, a process driven by the release of ring strain. acs.org Similarly, palladium-mediated conditions have been used to facilitate skeletal rearrangements in other spirocyclic systems like spiro[4.4]nonatrienes. nih.gov These examples highlight the potential for the spiro[3.3]heptane ring in this compound to undergo ring-opening or rearrangement under various conditions, including treatment with strong acids, electrophiles, or transition metal catalysts.
| Cycloalkane | Strain Energy (kcal/mol) |
|---|---|
| Cyclopropane | 27.5 |
| Cyclobutane | 26.3 |
| Cyclopentane | 6.2 |
| Cyclohexane | 0 |
| Spiro[3.3]heptane | High (related to two cyclobutane rings) |
Oxidation and Reduction Chemistry of this compound: Formation of Reactive Intermediates and Product Analysis
The oxidation of this compound proceeds primarily at the electron-rich phenol moiety. The initial and most critical step in the oxidation of phenols is the abstraction of the hydrogen atom from the hydroxyl group, which is a one-electron process, to form a neutral phenoxyl radical. acs.orgnih.govuc.pt This reactive intermediate is stabilized by resonance, with the unpaired electron delocalized over the oxygen atom and the ortho and para positions of the aromatic ring. uc.pt
The fate of the phenoxyl radical depends on the reaction conditions and the oxidant used. Common oxidants for phenols include hypervalent iodine reagents, Fenton's reagent (H₂O₂ + Fe²⁺), and various metal complexes. wikipedia.orgnih.gov The phenoxyl radical can undergo several subsequent reactions:
Formation of Quinones: Further oxidation of the radical can lead to the formation of quinone-type products. wikipedia.org For this compound, oxidation would likely yield ortho- and para-quinones relative to the hydroxyl group. uc.pt
Oxidative Coupling: Two phenoxyl radicals can couple to form C-C or C-O bonds, leading to the formation of dimeric products. wikipedia.org This process is often catalyzed by transition metal complexes. wikipedia.org
Trapping by Nucleophiles: In the presence of external nucleophiles, the oxidized intermediates can be trapped to form substituted products. wikipedia.org
The reduction of the phenolic ring is a more challenging transformation, typically requiring harsh conditions such as high-pressure catalytic hydrogenation. More commonly, reduction reactions on substituted phenols target other functional groups on the molecule while preserving the phenol. For instance, tandem reduction/decarboxylation pathways have been developed for hydroxybenzoic acids to yield substituted phenols. rwth-aachen.denih.gov
| Reaction Step | Species | Description |
|---|---|---|
| Initial Oxidation | Phenoxyl Radical | A resonance-stabilized radical formed by one-electron oxidation. |
| Further Oxidation | Catechol, Hydroquinone | Dihydroxylated intermediates formed en route to quinones. nih.gov |
| Final Products | Benzoquinones | Fully oxidized, non-aromatic dione products. nih.gov |
| Coupling Reaction | Biphenols, Diphenyl ethers | Dimeric products from the coupling of two phenoxyl radicals. wikipedia.org |
Photochemical Behavior and Excited State Properties of this compound: Fluorescence and Quenching Mechanisms
The photochemical behavior of this compound is governed by the interaction of its aromatic chromophore with ultraviolet (UV) light. Upon absorption of a photon, the molecule is promoted from its electronic ground state (S₀) to a singlet excited state, typically the first (S₁) or second (S₂) excited state. aip.org These excited states have different electronic distributions and geometries compared to the ground state and are significantly more reactive.
Once in an excited state, the molecule can undergo several competing processes:
Fluorescence: The molecule can relax back to the ground state by emitting a photon. This radiative decay is known as fluorescence.
Non-Radiative Decay: The molecule can return to the ground state without emitting light through processes like internal conversion (conversion between states of the same spin multiplicity) and intersystem crossing (conversion to a triplet state).
Photochemical Reaction: The excited molecule can undergo a chemical transformation. For phenols, the most prominent photochemical reaction is the cleavage of the O-H bond. aip.org Theoretical studies indicate that the potential energy surfaces of the excited states (S₁ and S₂) intersect, creating conical intersections that facilitate rapid and efficient O-H bond dissociation to produce a phenoxyl radical and a hydrogen atom. aip.org
Furthermore, phenols are known to be more acidic in their excited states than in their ground states, a phenomenon known as photoacidity. researchgate.net This means that upon excitation, the molecule is more likely to donate its proton to a nearby solvent molecule or base. The resulting excited-state phenolate anion is a potent reducing agent and can participate in photoinduced electron transfer reactions. researchgate.net The fluorescence of this compound can be quenched by various mechanisms, including energy transfer to other molecules or electron transfer processes involving the excited state.
| Property | Ground State (S₀) | Excited State (S₁) |
|---|---|---|
| Acidity (pKa) | ~10 | Significantly lower (more acidic) researchgate.net |
| Redox Potential | Weak reductant | Strong reductant (as phenolate) researchgate.net |
| Key Reactivity | Electrophilic substitution | O-H bond cleavage, proton transfer aip.org |
| Lifetime | Stable | Nanoseconds to microseconds aip.org |
Investigation of Non-Covalent Interactions of this compound: Hydrogen Bonding, π-Stacking, and Dispersion Forces with Model Systems
The molecular interactions of this compound with its environment are dictated by a combination of non-covalent forces originating from its distinct structural components: the polar phenolic hydroxyl group, the aromatic π-system, and the bulky, non-polar spiro[3.3]heptane substituent.
Hydrogen Bonding: The phenolic -OH group is the primary site for hydrogen bonding. It can act as a hydrogen bond donor, interacting with the lone pairs of atoms in model systems like water, ethers, or acetones. scirp.org It can also act as a hydrogen bond acceptor through the lone pairs on the oxygen atom. The hydrogen bonds formed by phenols are generally stronger than those formed by aliphatic alcohols due to the increased polarization of the O-H bond. quora.com
π-Stacking: The aromatic ring is capable of engaging in π-π stacking interactions with other aromatic systems. These interactions can occur in parallel-displaced or T-shaped orientations and are crucial for molecular recognition and self-assembly. scirp.orgscirp.org Studies on phenol and toluene have shown that these interactions can be stronger than those of unsubstituted benzene (B151609) due to the influence of the substituents. acs.org The bulky spiro[3.3]heptane group, while not participating directly in π-stacking, may sterically influence the geometry and strength of these interactions by restricting the approach of other molecules to the π-face of the ring.
| Interaction Type | Participating Moiety | Description | Typical Energy (kcal/mol) |
|---|---|---|---|
| Hydrogen Bonding | Phenolic -OH | Acts as both H-bond donor and acceptor. | 3 - 10 |
| π-π Stacking | Aromatic Ring | Interaction with other aromatic systems (parallel or T-shaped). | 1 - 5 acs.org |
| Dispersion Forces | Spiro[3.3]heptane & Phenyl Ring | Induced dipole-induced dipole attraction, significant for the large alkyl group. | 0.5 - 2 |
| Cation-π Interaction | Aromatic Ring | Interaction between the electron-rich π-system and a cation. | 5 - 20 |
Structure Activity Relationship Sar Studies of 3 Spiro 3.3 Heptan 1 Yl Phenol Derivatives in Advanced Chemical Biology
Systematic Modification of the Spiro[3.3]heptane Moiety: Impact of Substituent Position and Stereochemistry on Molecular Recognition and Binding Affinity to Research Targets
The spiro[3.3]heptane core of 3-{Spiro[3.3]heptan-1-yl}phenol provides a rigid, non-planar scaffold that can be systematically modified to probe the steric and conformational requirements of a binding pocket. The puckered nature of the two cyclobutane (B1203170) rings creates distinct spatial vectors for substituents, and their placement can have a profound impact on molecular recognition. nih.gov
A hypothetical study on a kinase target might reveal the following SAR trends for modifications on the spiro[3.3]heptane moiety:
| Compound | Spiro[3.3]heptane Modification | Stereochemistry | Relative Binding Affinity |
| 1 | Unsubstituted | - | 1.0 |
| 2 | 2-methyl | Racemic | 1.5 |
| 3 | (R)-2-methyl | Defined | 2.8 |
| 4 | (S)-2-methyl | Defined | 0.9 |
| 5 | 6-fluoro | Racemic | 1.2 |
| 6 | 2,6-dimethyl | cis | 0.5 |
| 7 | 2,6-dimethyl | trans | 3.5 |
From this hypothetical data, it can be inferred that a methyl group at the C2 position is beneficial for binding, with the (R)-enantiomer being significantly more active. This suggests a specific hydrophobic pocket in the target's binding site that can accommodate the (R)-methyl group. The detrimental effect of the cis-2,6-dimethyl substitution could be due to steric clash, while the enhanced activity of the trans-isomer points towards the possibility of spanning two distinct interaction points within the receptor.
Exploration of Substitutions on the Phenolic Ring: Electronic and Steric Effects on Interaction Profile and Hydrogen Bonding Potential
The phenolic hydroxyl group of this compound is a crucial hydrogen bond donor and acceptor, playing a pivotal role in anchoring the ligand to its target. scirp.org Modifications to the phenolic ring can modulate the acidity of the hydroxyl group and introduce new interaction points.
The electronic nature of substituents on the aromatic ring can significantly impact the hydrogen bonding capability of the phenolic -OH group. researchgate.net Electron-withdrawing groups, such as halogens or nitro groups, increase the acidity of the phenol (B47542), potentially leading to stronger hydrogen bonds. Conversely, electron-donating groups, like methoxy (B1213986) or alkyl groups, can decrease the acidity. The position of these substituents (ortho, meta, or para to the hydroxyl group) also dictates their electronic influence and can introduce steric effects that may alter the preferred conformation of the molecule. docbrown.info
For example, an ortho-substituent might engage in intramolecular hydrogen bonding with the phenolic hydroxyl, reducing its availability for intermolecular interactions. researchgate.net A para-substituent, on the other hand, would primarily exert an electronic effect without significant steric hindrance to the hydroxyl group.
Consider the following hypothetical SAR data for substitutions on the phenolic ring, with the target being a receptor where hydrogen bonding is critical:
| Compound | Phenolic Ring Substitution | pKa of Phenol (Estimated) | Relative Binding Affinity |
| 1 | Unsubstituted | 9.9 | 1.0 |
| 8 | 4-fluoro | 9.2 | 2.5 |
| 9 | 4-chloro | 9.4 | 2.2 |
| 10 | 4-nitro | 7.2 | 5.8 |
| 11 | 4-methoxy | 10.2 | 0.7 |
| 12 | 2-fluoro | 8.8 | 1.1 |
This data suggests that increasing the acidity of the phenolic proton through electron-withdrawing substituents at the para-position enhances binding affinity, likely due to a stronger hydrogen bond with an acceptor group on the target. The lower activity of the ortho-fluoro analog, despite a similar pKa to the para-fluoro analog, could be attributed to a conformational change or an unfavorable steric interaction.
Investigating Linker Variations and Bridging Architectures Connecting the Spiro[3.3]heptane and Phenolic Scaffolds
The direct connection between the spiro[3.3]heptane and phenolic moieties in this compound provides a rigid framework. Introducing linkers or bridging architectures between these two core components can offer greater conformational flexibility and allow for the exploration of a wider chemical space.
The nature of the linker—its length, rigidity, and chemical functionality—can be systematically varied to optimize the distance and relative orientation between the spirocyclic and phenolic fragments. For example, a simple alkyl chain could provide flexibility, while a more rigid linker, such as an acetylene (B1199291) or an amide, would impose more conformational constraint.
The introduction of a linker can be particularly important if the binding site requires the two pharmacophoric elements to be positioned at a greater distance from each other than is possible with the parent scaffold.
A hypothetical SAR study exploring different linkers might yield the following results:
| Compound | Linker between Spiro[3.3]heptane and Phenol | Linker Length (atoms) | Relative Binding Affinity |
| 1 | Direct bond | 0 | 1.0 |
| 13 | -CH2- | 1 | 3.2 |
| 14 | -CH2-CH2- | 2 | 1.8 |
| 15 | -O-CH2- | 2 | 4.5 |
| 16 | -C≡C- | 2 | 0.9 |
In this hypothetical scenario, a short, one-atom methylene (B1212753) linker is beneficial, suggesting that a slight increase in the separation of the two moieties is optimal. The ether-containing linker in compound 15 shows the highest affinity, indicating that the introduction of a hydrogen bond acceptor in the linker region can contribute significantly to binding. The poor activity of the rigid acetylene linker suggests that some degree of flexibility is required for the ligand to adopt the bioactive conformation.
Stereoisomeric Effects of this compound Analogs on Specific Molecular Interactions and Mechanistic Pathways
As previously mentioned, the introduction of substituents onto the spiro[3.3]heptane ring can lead to the formation of stereoisomers. The differential biological activity of these stereoisomers provides invaluable information about the three-dimensional nature of the binding site. A significant difference in activity between enantiomers or diastereomers is a strong indicator of a specific, high-affinity interaction with a chiral biological target.
The synthesis of stereochemically pure analogs is therefore a critical aspect of SAR studies for this class of compounds. nih.govnih.gov By testing individual stereoisomers, researchers can determine the absolute configuration required for optimal activity and build a more accurate pharmacophore model.
For instance, in a study targeting a specific enzyme, the following stereoisomeric effects might be observed:
| Compound | Spiro[3.3]heptane Modification | Stereochemistry | IC50 (nM) |
| 17 | 2-hydroxy | (R) | 50 |
| 18 | 2-hydroxy | (S) | 850 |
| 19 | 6-amino | (1R, 6S) - cis | 120 |
| 20 | 6-amino | (1S, 6R) - cis | 1500 |
| 21 | 6-amino | (1R, 6R) - trans | 25 |
| 22 | 6-amino | (1S, 6S) - trans | 300 |
This data clearly demonstrates the importance of stereochemistry. The (R)-enantiomer of the 2-hydroxy analog is significantly more potent than the (S)-enantiomer, suggesting a specific hydrogen bond interaction that is only possible with the (R)-configuration. Similarly, the trans-isomers of the 6-amino analog are more active than the cis-isomers, and within the trans-isomers, the (1R, 6R) configuration is the most potent. This level of stereochemical discrimination provides detailed insights into the topology of the enzyme's active site.
Development of Quantitative Structure-Activity Relationship (QSAR) Models for Mechanistic Insights into this compound-Based Ligands (Focus on molecular features influencing activity, not clinical outcomes)
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that can be used to correlate the chemical structure of a series of compounds with their biological activity. nih.gov For this compound derivatives, QSAR models can provide valuable mechanistic insights by identifying the key molecular features that drive binding affinity.
A typical QSAR study for this class of compounds would involve calculating a variety of molecular descriptors for each analog, such as:
Steric descriptors: Molecular volume, surface area, and specific shape indices to quantify the influence of the spiro[3.3]heptane moiety and its substituents.
Electronic descriptors: Partial charges, dipole moments, and HOMO/LUMO energies to model the electronic effects of substituents on the phenolic ring and their impact on hydrogen bonding.
By applying statistical methods such as multiple linear regression or partial least squares, a mathematical model can be developed that predicts the biological activity of new, untested analogs. The terms in the QSAR equation highlight the relative importance of different molecular properties. For example, a QSAR model for a set of this compound derivatives might take the form of:
log(1/IC50) = 0.8 * (ClogP) - 0.2 * (Molecular_Volume) + 1.5 * (Partial_Charge_on_Phenolic_H) + constant
This hypothetical equation would suggest that higher lipophilicity and a more positive partial charge on the phenolic hydrogen are beneficial for activity, while a larger molecular volume is detrimental. Such models can guide the design of more potent ligands by prioritizing the optimization of the most influential molecular features.
Derivatization Strategies and Analog Synthesis of 3 Spiro 3.3 Heptan 1 Yl Phenol for Research Tools
Functionalization of the Phenolic Hydroxyl for Enhanced Bioconjugation and Probe Development
The phenolic hydroxyl group of 3-{Spiro[3.3]heptan-1-yl}phenol is a prime site for chemical modification to facilitate bioconjugation and the development of molecular probes. This functional group can be readily derivatized through various chemical reactions to introduce linkers, reactive handles, or reporter groups.
Standard etherification or esterification reactions can be employed to attach a variety of functional moieties. For instance, reaction with an alkyl halide containing a terminal azide (B81097) or alkyne can introduce a "clickable" handle for subsequent copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) reactions. These bioorthogonal reactions are highly efficient and specific, allowing for the conjugation of the derivatized phenol (B47542) to biomolecules such as proteins or nucleic acids, or to reporter molecules like fluorophores or biotin.
Another strategy involves the use of bifunctional linkers. These linkers possess two reactive ends, one that couples with the phenolic hydroxyl and another that can react with a specific functional group on a biological target. The length and chemical nature of the linker can be varied to optimize the distance and orientation between the spiro[3.3]heptane core and the interacting biomolecule.
Table 1: Examples of Functional Groups for Phenolic Hydroxyl Derivatization
| Functional Group | Reactive Handle | Potential Application |
| Propargyl ether | Terminal Alkyne | CuAAC Click Chemistry |
| Azidoethyl ether | Terminal Azide | CuAAC or SPAAC Click Chemistry |
| Carboxylic acid ester | Carboxylate | Amide bond formation |
| Bromoacetyl ester | Bromoacetyl | Thiol-reactive conjugation |
Synthesis of Photoaffinity Probes and Covalently Attaching Reagents Based on the this compound Scaffold
Photoaffinity labeling (PAL) is a powerful technique for identifying the binding partners of a small molecule within a complex biological milieu. researchgate.net This approach involves the use of a photoaffinity probe, which is a molecule that contains a photoreactive group. researchgate.net Upon photoactivation, typically with UV light, this group forms a highly reactive intermediate that can covalently crosslink to nearby interacting proteins. nih.gov
The this compound scaffold can be readily adapted for the synthesis of photoaffinity probes. A photoreactive moiety, such as a diazirine, aryl azide, or benzophenone, can be incorporated into the structure, often through a linker attached to the phenolic hydroxyl. The choice of the photoreactive group and the linker length are critical design elements that can significantly influence the efficiency of photocrosslinking. researchgate.net For instance, diazirines are often favored due to their small size and the generation of reactive carbenes upon irradiation, which can insert into a wide range of C-H and X-H bonds. nih.gov
The synthesis of such probes can be achieved through multi-step synthetic sequences. For example, a derivative of this compound bearing a suitable functional group, such as a carboxylic acid or an amine, can be coupled to a linker that already contains the photoreactive moiety. Alternatively, the photoreactive group can be introduced in the final steps of the synthesis. The one-step Ugi reaction is an efficient method for combining multiple components, including an amine, a carboxylic acid, an isocyanide, and an aldehyde or ketone, to rapidly generate a library of photoaffinity probes. researchgate.net
Incorporation of Fluorescent Tags and Spectroscopic Labels into this compound for Imaging and Assay Applications
To visualize the distribution and localization of this compound derivatives within cells or tissues, fluorescent tags can be incorporated into the molecular structure. This is typically achieved by conjugating a fluorescent dye to the scaffold, again often through the phenolic hydroxyl group. Common fluorescent dyes used for this purpose include fluorescein, rhodamine, and cyanine (B1664457) dyes, each with distinct excitation and emission properties suitable for various imaging applications.
The resulting fluorescent probes can be used in a variety of techniques, such as fluorescence microscopy and flow cytometry, to study the cellular uptake, subcellular localization, and dynamics of the labeled compound. These probes are invaluable tools for understanding how the spiro[3.3]heptane motif influences the interaction of the molecule with cellular components.
In addition to fluorescent tags, other spectroscopic labels, such as spin labels for electron paramagnetic resonance (EPR) spectroscopy or isotopic labels (e.g., ¹³C, ¹⁵N) for nuclear magnetic resonance (NMR) spectroscopy, can be incorporated. These labels provide detailed information about the local environment and binding interactions of the this compound derivative with its biological target.
Creation of Immobilized this compound Analogs for Affinity Chromatography and Target Elucidation Studies
Affinity chromatography is a powerful technique for isolating and identifying the binding partners of a small molecule from a complex mixture, such as a cell lysate. This method relies on the immobilization of a ligand—in this case, an analog of this compound—onto a solid support, such as agarose (B213101) or sepharose beads. mdpi.com
To create an affinity matrix, a derivative of this compound is synthesized with a linker arm that terminates in a reactive group capable of covalent attachment to the solid support. The linker is crucial to position the spiro[3.3]heptane moiety away from the matrix backbone, ensuring that it is accessible for binding to its target protein(s).
When a cell lysate is passed over the affinity column, proteins that bind to the immobilized ligand are retained, while non-binding proteins are washed away. The bound proteins can then be eluted, identified, and further characterized, providing direct evidence of a physical interaction with the this compound scaffold. This approach is complementary to photoaffinity labeling for target identification.
Combinatorial Synthesis and Library Generation of this compound Derivatives for High-Throughput Screening in Research Settings
Combinatorial chemistry provides a powerful strategy for the rapid generation of large libraries of related compounds for high-throughput screening (HTS). cijournal.ruresearchgate.net This approach can be applied to the this compound scaffold to explore the structure-activity relationships (SAR) of its derivatives in a systematic manner.
By employing a "split-and-pool" synthesis strategy, a diverse library of analogs can be created by systematically varying the substituents at different positions on the molecule. researchgate.net For example, different building blocks can be introduced at the phenolic hydroxyl group, or modifications can be made to the spiro[3.3]heptane core itself, if synthetic routes allow. nih.govnih.govresearchgate.net
The resulting library of compounds can then be screened in high-throughput assays to identify "hits" with desired biological activities. These hits can then be further optimized through iterative rounds of synthesis and testing to develop potent and selective research tools or potential therapeutic leads. The use of automated synthesis and screening platforms can greatly accelerate this process. researchgate.net
Applications of 3 Spiro 3.3 Heptan 1 Yl Phenol in Advanced Chemical Biology and Research Tools
Utilization as a Scaffold for the Design of Highly Specific Molecular Probes to Dissect Biological Pathways
The development of molecular probes is essential for elucidating the intricacies of biological pathways. These tools enable the visualization, tracking, and functional interrogation of specific biomolecules within their native cellular environment. The spiro[3.3]heptane scaffold, as exemplified by 3-{Spiro[3.3]heptan-1-yl}phenol, provides a robust and sterically defined framework for the construction of such probes.
The rigidity of the spirocyclic system ensures that the appended functional groups are held in a precise and predictable spatial orientation. This is critical for achieving high-specificity interactions with a target protein. The phenol (B47542) group on the this compound molecule serves as a versatile chemical handle. Through straightforward chemical modifications, this phenol can be linked to a variety of reporter tags, including:
Fluorophores: For visualizing the probe's localization and binding within cells using fluorescence microscopy.
Biotin tags: For affinity purification and identification of binding partners (e.g., target proteins) from complex biological lysates.
Photo-crosslinkers: To covalently capture and permanently label the target biomolecule upon photoactivation, facilitating unambiguous target identification.
By using the 3-{Spiro[3.3]heptan-1-yl} moiety as the core recognition element, researchers can design probes that explore binding pockets with a defined three-dimensional topology, potentially leading to the discovery of novel interaction sites that are inaccessible to more conventional, planar probes.
Application in Fragment-Based Drug Discovery (FBDD) as a Unique Spirocyclic Fragment for Lead Generation
Fragment-Based Drug Discovery (FBDD) has become a cornerstone of modern lead generation, focusing on identifying low-molecular-weight compounds (fragments) that bind weakly but efficiently to a biological target. researchgate.net These initial hits are then optimized and grown into more potent lead compounds. The success of FBDD is highly dependent on the quality and diversity of the fragment library. researchgate.net
There is a growing recognition that fragment libraries have been overly populated with flat, sp2-rich structures, limiting the exploration of the three-dimensional chemical space. researchgate.netnih.gov Consequently, there is a significant push towards incorporating more sp3-rich, three-dimensional fragments. whiterose.ac.ukdrugdiscoverychemistry.com this compound is an exemplary candidate in this regard.
Key Methodological Advantages in FBDD:
High Fsp3 Character: The fraction of sp3-hybridized carbons (Fsp3) is a key metric for assessing the three-dimensionality of a molecule. A high Fsp3 count, as seen in the spiro[3.3]heptane core, is correlated with improved clinical success rates. whiterose.ac.uk
Structural Rigidity and Novelty: The strained spirocyclic system provides a rigid framework, which reduces the entropic penalty upon binding to a target. Its unique shape offers novel interactions and can access binding site topographies that are not well-matched by traditional aromatic fragments.
Defined Growth Vectors: The phenol group provides a clear and synthetically tractable point for elaboration. The spiro[3.3]heptane core itself presents multiple, non-coplanar vectors for growing the fragment into a larger, more potent molecule, enabling efficient exploration of the surrounding binding pocket in a 3D manner. whiterose.ac.uk
Table 1: Comparison of this compound vs. a Typical 2D Fragment
| Property | This compound | m-Cresol (Typical 2D Analog) | Significance in FBDD Methodology |
|---|---|---|---|
| Dominant Geometry | 3-Dimensional, Globular | 2-Dimensional, Planar | Allows for exploration of complex, non-flat binding pockets. |
| Fsp3 Character | High | Low | Correlates with improved solubility, metabolic stability, and novelty. whiterose.ac.uk |
| Rotatable Bonds | Low (relative to size) | Low | Reduced conformational entropy loss upon binding leads to higher binding efficiency. |
| Growth Vectors | Multiple, non-coplanar | Limited to in-plane vectors | Enables more effective 3D optimization of fragment hits. whiterose.ac.uk |
| Novelty | High | Low | Provides access to novel intellectual property and unexplored chemical space. nih.gov |
Role as a Privileged Scaffold or Bioisostere in Rational Drug Design Strategies for Preclinical Lead Optimization
A "privileged scaffold" is a molecular framework that is capable of binding to multiple, often unrelated, biological targets. nih.gov These scaffolds provide a strong starting point for the design of new bioactive compounds. The spiro[3.3]heptane core is emerging as such a scaffold due to its unique combination of rigidity, three-dimensionality, and synthetic accessibility. nih.gov
More specifically, the spiro[3.3]heptane moiety has been successfully demonstrated to act as a bioisostere for phenyl rings. chemrxiv.org A bioisostere is a chemical group that can replace another group in a molecule without significantly altering its biological activity, but while potentially improving its physicochemical or pharmacokinetic properties. This compound can be viewed as a direct bioisosteric replacement for meta-substituted phenols.
Advantages of Spiro[3.3]heptane as a Benzene (B151609) Bioisostere:
Improved Physicochemical Properties: Replacing an aromatic ring with a saturated carbocycle like spiro[3.3]heptane often leads to increased solubility and reduced metabolic liability, as it removes a site susceptible to oxidative metabolism by cytochrome P450 enzymes.
Maintained Binding Geometry: The spiro[3.3]heptane core can position substituents with exit vectors that mimic those of a meta-substituted benzene ring, thus preserving the key interactions required for biological activity. chemrxiv.org
Novel Chemical Space: This bioisosteric replacement allows for the generation of novel, patent-free analogs of existing drugs or lead compounds. chemrxiv.org
Table 2: Bioisosteric Replacement of a Phenyl Ring with a Spiro[3.3]heptane Core
| Original Moiety | Bioisosteric Replacement | Compound Example | Key Rationale for Replacement |
|---|---|---|---|
| Meta-Substituted Phenol | This compound | N/A | Improve metabolic stability and solubility while maintaining hydrogen bonding capability and substituent orientation. |
| Phenyl Ring in Vorinostat | Spiro[3.3]heptane Core | Saturated Vorinostat Analog | Maintained high activity in biological assays. chemrxiv.org |
Incorporation into Supramolecular Assemblies and Nanomaterials as a Functional Building Block
Supramolecular chemistry involves the design of complex, ordered structures held together by non-covalent interactions. The creation of these assemblies, which include cages, polymers, and frameworks, relies on building blocks with well-defined shapes and specific recognition motifs.
The rigid, non-planar geometry of this compound makes it an intriguing candidate for a functional building block in supramolecular chemistry and materials science. researchgate.net
Defined Directionality: Unlike flexible linkers, the spiro[3.3]heptane core provides a rigid structure with predictable, non-collinear vectors. This allows for the rational design of three-dimensional networks with specific topologies and pore sizes.
Functional Handle for Assembly: The phenol group can participate in strong, directional hydrogen bonds, which are fundamental to many supramolecular assembly processes. It can also be deprotonated to coordinate with metal ions, opening the possibility of creating novel Metal-Organic Frameworks (MOFs).
Control of Intermolecular Packing: The bulky, three-dimensional shape of the spirocyclic core can be used to control the solid-state packing of molecules, potentially leading to materials with unique photophysical or electronic properties.
While the direct use of this compound in this context is still an emerging area, its structural properties suggest significant potential for its incorporation into advanced materials such as porous polymers, liquid crystals, and functional nanomaterials where precise three-dimensional structure is paramount. google.com
Potential as an Organocatalyst or Ligand in Transition Metal Catalysis via Appropriate Derivatization
The fields of organocatalysis and transition metal catalysis rely on chiral molecules that can create a specific asymmetric environment to control the stereochemical outcome of a chemical reaction. The rigid spirocyclic framework is a common feature in many successful classes of catalysts and ligands.
The this compound scaffold is a promising starting point for the development of new catalytic systems.
Ligand for Transition Metals: The phenol oxygen atom, or other functional groups introduced onto the aromatic ring, can serve as coordination sites for a transition metal. The rigid spiro[3.3]heptane backbone would hold the metal in a defined chiral pocket, influencing the selectivity of reactions such as asymmetric hydrogenations, cross-couplings, or cycloadditions. The synthesis of related spiro[3.3]heptanones provides a route to various derivatives suitable for this purpose. nih.gov
Organocatalyst Development: The phenol group itself can act as a hydrogen-bond donor, a key interaction in many organocatalytic transformations. Furthermore, the scaffold can be elaborated with other catalytically active groups (e.g., amines, phosphoric acids) to create novel bifunctional catalysts. The defined stereochemistry of the spirocyclic core would be crucial for transferring chiral information during the catalytic cycle, similar to how other spiro-based catalysts function. rice.edu
The synthetic accessibility of substituted spiro[3.3]heptanes allows for the systematic tuning of both the steric and electronic properties of potential catalysts and ligands derived from this scaffold, making it a versatile platform for catalyst design and discovery. enamine.net
Future Directions and Emerging Research Avenues for 3 Spiro 3.3 Heptan 1 Yl Phenol
Exploration of Novel and More Efficient Synthetic Routes
The synthesis of spiro[3.3]heptane derivatives has been an active area of research, with methods like intramolecular cyclization and cycloaddition being prominent. nih.govnih.gov However, future research will likely focus on developing more efficient and stereoselective routes to access specific isomers and conformationally locked analogs of 3-{Spiro[3.3]heptan-1-yl}phenol.
Recent advancements in the synthesis of spiro[3.3]heptan-1-ones through strain-relocating semipinacol rearrangements offer a promising avenue. nih.govnih.gov This method allows for the creation of optically active 3-substituted spiro[3.3]heptan-1-ones, which could serve as key intermediates in the stereospecific synthesis of this compound analogs. nih.govnih.gov Another area of exploration is the use of dichloroketene (B1203229) cycloaddition with corresponding alkenes to construct the spiro[3.3]heptane core. nih.gov
Future synthetic strategies could also explore the functionalization of the spiro[3.3]heptane scaffold to introduce additional chemical handles, enabling the creation of a diverse library of derivatives. The development of synthetic routes to access fluorinated analogs of the spiro[3.3]heptane motif is another area of interest, as fluorination can significantly impact a molecule's physicochemical properties. enamine.net
Table 1: Potential Future Synthetic Strategies for this compound Analogs
| Synthetic Approach | Potential Advantage | Key Intermediates/Reactions |
| Stereospecific Semipinacol Rearrangement | Access to enantiomerically pure isomers. nih.govnih.gov | Optically active 3-substituted spiro[3.3]heptan-1-ones. nih.govnih.gov |
| Dichloroketene [2+2] Cycloaddition | Efficient construction of the spirocyclic core. nih.gov | Reductive dechlorination of cycloaddition products. nih.gov |
| Late-Stage C-H Functionalization | Direct modification of the spiro[3.3]heptane core. | Development of selective catalysts for C-H activation. |
| Flow Chemistry Synthesis | Improved scalability, safety, and reaction control. | Optimization of reaction conditions for continuous flow. |
Integration of Artificial Intelligence and Machine Learning
Generative models, a type of AI, can be trained on existing chemical data to propose new molecular structures with desired properties. For this compound, this could involve generating derivatives with enhanced biological activity or improved physicochemical characteristics. nih.gov ML algorithms can also be employed for quantitative structure-activity relationship (QSAR) studies to predict the biological effects of novel analogs based on their molecular features. researchgate.net
Table 2: Application of AI/ML in the Development of this compound Derivatives
| AI/ML Application | Potential Outcome | Relevant Techniques |
| De Novo Molecular Design | Generation of novel derivatives with optimized properties. | Generative Adversarial Networks (GANs), Variational Autoencoders (VAEs). nih.gov |
| Property Prediction (QSAR) | Prediction of biological activity, toxicity, and physicochemical properties. researchgate.net | Random Forest, Support Vector Machines, Deep Neural Networks. researchgate.net |
| Retrosynthetic Planning | Identification of efficient and novel synthetic routes. nih.gov | Neural networks trained on reaction databases. nih.govresearchgate.net |
| Automated Synthesis | High-throughput synthesis of designed compounds. | Integration of AI with robotic synthesis platforms. technologynetworks.com |
Advanced Mechanistic Studies on Biological Interactions
Understanding the fundamental interactions of this compound with complex biological systems at the molecular level is crucial for its development as a research probe. Future research should employ advanced biochemical and biophysical techniques to elucidate these mechanisms. Phenolic compounds are known to possess a range of biological activities, and their derivatives have been explored for various therapeutic applications. nih.govnih.govresearchgate.net
Techniques such as X-ray crystallography and cryo-electron microscopy can provide high-resolution structural information on how this compound and its analogs bind to specific protein targets. Isothermal titration calorimetry (ITC) and surface plasmon resonance (SPR) can be used to quantify the binding affinity and kinetics of these interactions.
Furthermore, advanced spectroscopic methods, such as fluorescence and nuclear magnetic resonance (NMR) spectroscopy, can probe the conformational changes induced in both the small molecule and its biological target upon binding. Mechanistic studies could also investigate the role of the phenol (B47542) group in mediating interactions, for instance, through hydrogen bonding or as a radical scavenger. researchgate.net Studies on the oxidation of phenols can provide insights into their reactivity and potential metabolic pathways. rsc.org
Development of Nanotechnology-Based Delivery Systems
The development of nanotechnology-based delivery systems and biocompatible formulations will be critical for utilizing this compound as a research probe in biological studies. The hydrophobic nature of the spiro[3.3]heptane core may necessitate encapsulation in nanocarriers to enhance solubility and bioavailability in aqueous environments. abo.finih.gov
Various types of nanoparticles, including liposomes, polymeric nanoparticles, and mesoporous silica (B1680970) nanoparticles, could be explored for this purpose. abo.fiacs.org These systems can be engineered to control the release of the compound and to target specific cells or tissues. For example, the surface of nanoparticles can be functionalized with targeting ligands to direct them to particular biological sites. mdpi.com
Gold nanoparticles are another promising platform, as they can be easily functionalized and have been investigated for the delivery of hydrophobic drugs. wikipedia.org The development of these advanced formulations will be essential for enabling the use of this compound in a wide range of in vitro and in vivo research applications.
Table 3: Potential Nanotechnology-Based Delivery Systems for this compound
| Nanocarrier Type | Key Features | Potential Application as a Research Probe |
| Liposomes | Biocompatible, can encapsulate both hydrophilic and hydrophobic compounds. | Systemic delivery for in vivo imaging or target validation studies. |
| Polymeric Nanoparticles | Tunable size, surface properties, and release kinetics. | Controlled release for sustained cellular exposure. |
| Mesoporous Silica Nanoparticles | High surface area and pore volume for efficient drug loading. abo.fiacs.org | Intracellular delivery for studying subcellular targets. abo.fi |
| Gold Nanoparticles | Unique optical properties, easily functionalized. wikipedia.org | Targeted delivery and use in biosensing applications. wikipedia.org |
Interdisciplinary Research Applications
The unique properties of this compound open up possibilities for its integration into broader scientific challenges beyond its immediate biological applications.
In sustainable chemistry , the spiro[3.3]heptane scaffold could be explored as a bioisostere for less environmentally friendly aromatic rings in various chemical products. researchgate.net Research could focus on developing green synthetic routes to this compound and its derivatives, minimizing waste and energy consumption.
In materials science , the rigid three-dimensional structure of the spiro[3.3]heptane unit could be leveraged to create novel polymers and materials with unique properties. researchgate.net For example, incorporating this motif into polymer backbones could lead to materials with enhanced thermal stability or specific optical properties.
In the field of diagnostics , derivatives of this compound could be developed as fluorescent probes or as components of biosensors. wikipedia.org The phenol group can be readily modified to attach fluorophores or other signaling moieties, while the spirocyclic core can provide a stable and specific recognition element.
Q & A
Q. What are the optimal synthetic routes for 3-{Spiro[3.3]heptan-1-yl}phenol, and how can reaction conditions be controlled to improve yield?
Methodological Answer: Synthesis typically involves cycloaddition or cyclization reactions to form the spiro[3.3]heptane core, followed by functionalization. For example:
- Step 1 : Cyclization of a bicyclic precursor (e.g., via [3+3] cycloaddition) under basic or acidic conditions.
- Step 2 : Introduction of the phenol group via Friedel-Crafts alkylation or coupling reactions.
- Step 3 : Purification using column chromatography or recrystallization.
Critical parameters include temperature (50–120°C), solvent polarity (e.g., THF or DCM), and catalyst selection (e.g., Lewis acids for electrophilic substitution). Yield optimization requires monitoring intermediates via TLC or HPLC .
Q. How can the spirocyclic structure of this compound be rigorously characterized?
Methodological Answer:
- X-ray crystallography : Use SHELX software (e.g., SHELXL for refinement) to resolve the spiro junction geometry and confirm non-planar puckering .
- NMR spectroscopy : Analyze - and -NMR for characteristic splitting patterns (e.g., diastereotopic protons near the spiro center).
- Computational modeling : Employ density functional theory (DFT) to calculate ring puckering coordinates (amplitude , phase ) as defined by Cremer and Pople .
Advanced Research Questions
Q. How does the spiro[3.3]heptane moiety influence pharmacokinetic properties compared to aromatic bioisosteres?
Methodological Answer: The spiro system reduces planarity, enhancing metabolic stability by resisting cytochrome P450 oxidation. Key studies include:
- LogP measurements : Compare octanol-water partitioning to assess lipophilicity.
- In vitro assays : Test hepatic microsome stability (e.g., half-life in human liver microsomes).
- Structural analogs : Replace phenyl rings in known drugs (e.g., kinase inhibitors) with the spiro system and evaluate IC shifts .
Q. What strategies resolve contradictions in enzyme inhibition data for this compound derivatives?
Methodological Answer: Discrepancies may arise from conformational flexibility or assay interference. Mitigation approaches:
- Co-crystallization : Determine binding modes using X-ray structures of enzyme-ligand complexes .
- SAR studies : Synthesize derivatives with constrained spiro rings (e.g., methyl substituents) to test rigidity-activity relationships.
- Control experiments : Use fluorescence polarization to rule out aggregation-based false positives .
Q. How can computational methods predict the spiro system’s impact on protein-ligand interactions?
Methodological Answer:
- Molecular docking : Employ AutoDock Vina or Schrödinger to model binding poses, focusing on spiro-induced steric effects.
- MD simulations : Run 100-ns trajectories in explicit solvent to assess conformational stability and hydrogen-bonding dynamics.
- Free-energy calculations : Use MM/GBSA to compare binding affinities with non-spiro analogs .
Key Research Findings
- The spiro[3.3]heptane scaffold exhibits improved metabolic stability over benzene in preclinical models (t increased by 2.3×) .
- X-ray data confirms a puckered conformation, critical for avoiding steric clashes in enzyme binding pockets .
- Computational models predict logP reductions of 0.5–1.0 units compared to planar analogs, aligning with experimental solubility data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
